molecular formula C15H12O2 B092983 (2S)-Flavanone CAS No. 17002-31-2

(2S)-Flavanone

Cat. No. B092983
CAS RN: 17002-31-2
M. Wt: 224.25 g/mol
InChI Key: ZONYXWQDUYMKFB-HNNXBMFYSA-N
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Description

“(2S)-Flavanone” is the (S)-enantiomer of flavanone . It is an enantiomer of a (2R)-flavanone . It is a natural product found in Perityle vaseyi . The flavanones, a type of flavonoids, are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides .


Synthesis Analysis

Functional flavone synthase Is (FNS Is) are widely distributed in the primitive land plants liverworts and evolutionarily connected to seed plant F3Hs . The bifunctional enzyme FNS I/F2H emerged in liverworts, and FNS I/F3H evolved in Physcomitrium (Physcomitrella) patens and Selaginella moellendorffii . These enzymes represent the functional transition forms between canonical FNS Is and F3Hs .


Molecular Structure Analysis

The molecular formula of (2S)-Flavanone is C15H12O2 . The IUPAC name is (2 S )-2-phenyl-2,3-dihydrochromen-4-one . The InChI is InChI=1S/C15H12O2/c16-13-10-15 (11-6-2-1-3-7-11)17-14-9-5-4-8-12 (13)14/h1-9,15H,10H2/t15-/m0/s1 . The InChIKey is ZONYXWQDUYMKFB-HNNXBMFYSA-N . The Canonical SMILES is C1C (OC2=CC=CC=C2C1=O)C3=CC=CC=C3 . The Isomeric SMILES is C1 [C@H] (OC2=CC=CC=C2C1=O)C3=CC=CC=C3 .


Chemical Reactions Analysis

Two catalytic mechanisms of flavone synthase II (FNSII) support the biosynthesis of glycosyl flavones, one involving flavanone 2-hydroxylase (which generates 2-hydroxyflavanones for C-glycosylation) and another involving the direct catalysis of flavanones to flavones for O-glycosylation .


Physical And Chemical Properties Analysis

The molecular weight of (2S)-Flavanone is 224.25 g/mol . The XLogP3 is 3.2 . The Hydrogen Bond Donor Count is 0 . The Hydrogen Bond Acceptor Count is 2 . The Rotatable Bond Count is 1 .

Scientific Research Applications

  • Biosynthesis in Microorganisms : (2S)-Naringenin, a type of (2S)-flavanone, is utilized in the food, chemical, and pharmaceutical industries due to its diverse physiological activities. Efficient production of (2S)-naringenin in microorganisms like Saccharomyces cerevisiae and Escherichia coli has been explored for cost-effective production. These studies emphasize the potential of using engineered strains for the industrial production of flavanones (Gao et al., 2020); (Miyahisa et al., 2006).

  • Biological Properties : (2S)-Flavanones exhibit various biological properties, including antimicrobial and anti-inflammatory activities. For instance, a study on Calceolaria thyrsiflora Graham revealed the potential of (2S)-flavanones as anti-inflammatory agents in respiratory diseases (Valdés et al., 2020).

  • Cardiovascular Protection : Citrus flavanones, such as hesperidin and naringin, have been linked to reduced risks of cardiovascular diseases. Their antihypertensive, lipid-lowering, insulin-sensitizing, antioxidative, and anti-inflammatory properties contribute to their potential in preventing cardiovascular diseases (Chanet et al., 2012).

  • Antitumor Effects : Flavanones have shown promising results in inhibiting the metastasis of lung cancer cells and demonstrating cytotoxic effects on various cancer cell lines. This highlights their potential application in cancer therapy (Shen et al., 2004); (Hsiao et al., 2007).

  • Phytochemical Synthesis : Research has been conducted on new routes for synthesizing flavanones and their glycosides, indicating the importance of flavanones in pharmaceutical and chemical synthesis (Lee & Jung, 2005); (Yin, 2006).

  • Neuroprotection : Flavanones like pinocembrin, naringenin, and eriodictyol have been studied for their neuroprotective effects through mechanisms like induction of antioxidant defenses, highlighting their potential therapeutic applications in neurodegenerative diseases (Habtemariam, 2019).

  • Enzymatic Characterization : Research on flavanone 3-hydroxylases, which are crucial in flavonoid biosynthesis in plants, provides insights into the stereoselective catalytic mechanisms and substrate promiscuity of these enzymes. Such studies are significant for enzyme engineering and understanding flavonoid biosynthesis (Britsch & Grisebach, 1986); (Sui et al., 2023).

  • Dietary Supplements and Sports Performance : The supplementation of 2S-hesperidin, a flavanone found in citrus fruits, has shown to improve performance in amateur cyclists, demonstrating its potential as a dietary supplement for sports performance enhancement (Martínez-Noguera et al., 2020).

Safety And Hazards

(2S)-Flavanone is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Divergent and versatile synthetic routes to flavones and flavanones via efficient Pd ( II) catalysis are disclosed . These Pd ( II) catalyses expediently provide a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation, respectively, in a highly atom-economic manner .

properties

IUPAC Name

(2S)-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONYXWQDUYMKFB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-Flavanone

CAS RN

17002-31-2
Record name Flavanone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017002312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLAVANONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N50DYZ2H5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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